![molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
6-Chlorobenzo[d][1,3]dioxol-5-ol
Overview
Description
6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : The hydroxyl group (-OH) at the 5-position undergoes oxidation to form quinones. This reaction is catalyzed by strong oxidizing agents.
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Product :
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
Oxidation | KMnO₄ | Acidic/base | Quinone |
Research Findings : Oxidation enhances electrophilicity, enabling further functionalization. The quinone structure is critical for applications in organic synthesis.
Reduction Reactions
Mechanism : The chlorine atom at the 6-position undergoes reduction to yield the parent benzodioxole compound.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in inert solvents.
Major Product : -
1,3-Benzodioxole-5-ol (dechlorinated derivative).
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
Reduction | LiAlH₄/NaBH₄ | Inert solvent | 1,3-Benzodioxole-5-ol |
Research Findings : Reduction simplifies the molecule, making it a precursor for further derivatization. The absence of chlorine reduces biological activity but increases synthetic versatility.
Substitution Reactions
Mechanism : The chlorine atom acts as a leaving group, enabling nucleophilic substitution with amines, alkyl groups, or other nucleophiles.
Reagents/Conditions :
-
Amines (e.g., benzo[d] dioxol-5-amine) in the presence of triethylamine and dichloromethane .
-
Grignard reagents or sodium amide for alkylation or amination.
Major Products : -
Substituted benzodioxole derivatives (e.g., N-(benzo[d] dioxol-5-yl)acetamide) .
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
Substitution | Benzo[d] dioxol-5-amine | Et₃N, DCM | N-(benzo[d] dioxol-5-yl)acetamide |
Research Findings : Substitution reactions are pivotal for generating bioactive derivatives. For example, coupling with amines yields compounds with potential anticancer or antimicrobial properties .
Boronation and Coupling Reactions
Mechanism : Boronation involves the conversion of the chlorobenzo-dioxole moiety into a dioxaborolane intermediate, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Reagents/Conditions :
-
Boronic acids/esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with palladium catalysts and base (e.g., K₂CO₃).
Major Products : -
Dioxaborolane derivatives (e.g., 2-(6-chlorobenzo[d] dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
Boronation | Boronic acids, Pd catalyst | K₂CO₃, THF/DMF | Dioxaborolane intermediates |
Research Findings : Boronation facilitates the synthesis of complex organic molecules. These intermediates are used in medicinal chemistry for designing drug candidates, leveraging the unique electronic properties of the boron atom.
Key Structural and Reactivity Insights
The compound’s chlorine and hydroxyl groups synergistically influence reactivity:
-
Chlorine : Acts as a leaving group for substitution and reduces electron density, stabilizing intermediates.
-
Hydroxyl : Participates in oxidation and hydrogen bonding, enhancing solubility and biological interactions.
Comparative Reactivity with Similar Compounds
This compound’s dual functionality makes it a valuable scaffold for diverse synthetic transformations.
Scientific Research Applications
Chemistry
- Building Block : It serves as a fundamental building block in synthesizing more complex organic molecules. Its structural features are exploited to create derivatives with enhanced properties for further research.
Biology
- Cytotoxic Activities : Studies have indicated its potential cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .
- Antiparasitic Properties : The compound disrupts metabolic pathways in parasites, demonstrating significant antiparasitic activity.
Medicine
- Antitumor Properties : Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Research highlights its effectiveness against specific cancer types such as cervical and breast cancers .
- Antimicrobial Activity : Exhibits antimicrobial properties against various bacterial strains, including Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1–4 µg/mL .
Industry
- Pharmaceutical Production : Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Case Studies
Several studies have explored the applications of 6-Chlorobenzo[d][1,3]dioxol-5-ol:
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells.
Antiparasitic Activity: Disruption of parasite metabolic pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Lacks the chlorine and hydroxyl groups, making it less reactive.
5-Chloro-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
6-Chloro-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H5ClO3 |
---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
InChI Key |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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